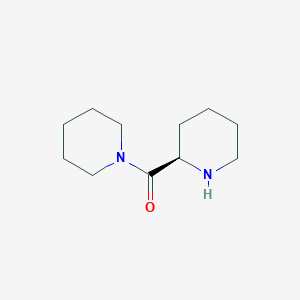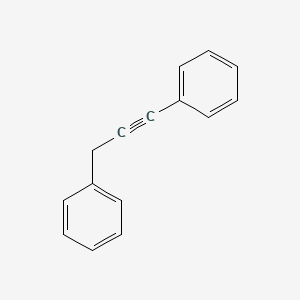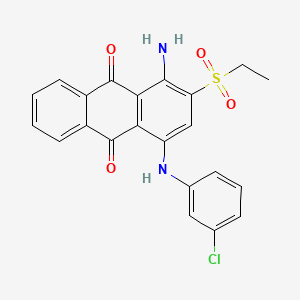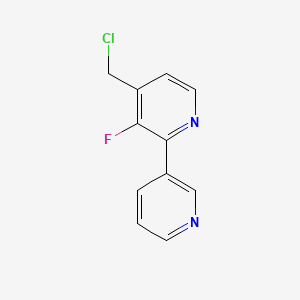![molecular formula C22H24N2O8S2 B13146579 methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate is a complex organic compound. It features a disulfide bond and multiple functional groups, including ester and amide groups. Compounds with such structures are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate likely involves multiple steps, including the formation of the disulfide bond and the esterification of the carboxylic acid group. Typical synthetic routes may include:
Formation of the Disulfide Bond: This can be achieved by the oxidation of thiol groups using reagents such as iodine or hydrogen peroxide.
Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Amide Formation: The amide groups can be formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: DTT, TCEP.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with disulfide bonds can act as catalysts in certain organic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Disulfide-containing compounds can inhibit enzymes by forming disulfide bonds with cysteine residues.
Protein Folding: Used in studies of protein folding and stability.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or proteins.
Diagnostics: Used in diagnostic assays to detect the presence of thiol-containing biomolecules.
Industry
Materials Science: Used in the development of new materials with specific properties, such as adhesives or coatings.
Wirkmechanismus
The mechanism of action of methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate would depend on its specific application. Generally, compounds with disulfide bonds can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function. This can affect various molecular targets and pathways, including enzyme activity and protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cystine: A naturally occurring amino acid with a disulfide bond.
Glutathione Disulfide: An oxidized form of glutathione with a disulfide bond.
Disulfiram: A drug used to treat chronic alcoholism that contains a disulfide bond.
Uniqueness
Methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate is unique due to its specific combination of functional groups and stereochemistry, which can confer unique biological activities and chemical reactivity compared to other disulfide-containing compounds.
Eigenschaften
Molekularformel |
C22H24N2O8S2 |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H24N2O8S2/c1-29-19(25)17(23-21(27)31-15-9-5-3-6-10-15)13-33-34-14-18(20(26)30-2)24-22(28)32-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3,(H,23,27)(H,24,28)/t17-,18?/m0/s1 |
InChI-Schlüssel |
ZOQGGYSZGNBAOO-ZENAZSQFSA-N |
Isomerische SMILES |
COC(=O)[C@H](CSSCC(C(=O)OC)NC(=O)OC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C(CSSCC(C(=O)OC)NC(=O)OC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


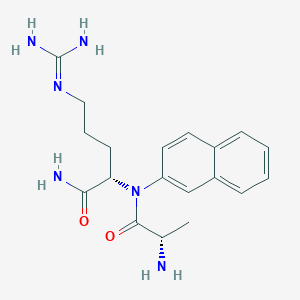
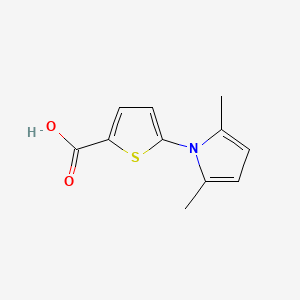
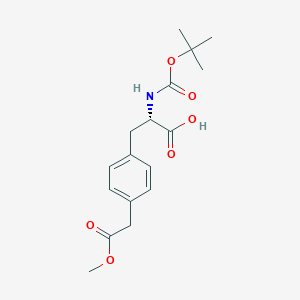
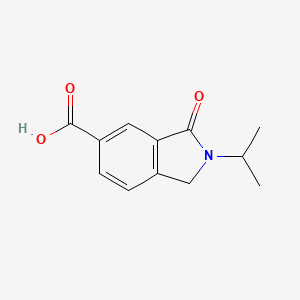
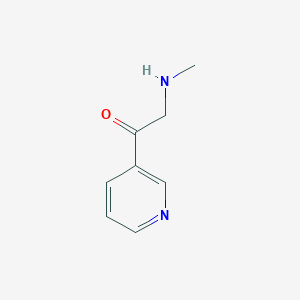
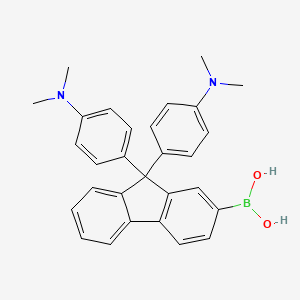

![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
